2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid
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Overview
Description
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and thiophene rings, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.
Coupling of Thiophene and Pyrrolidine Rings: The thiophene derivative is then coupled with the pyrrolidine ring through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have comparable chemical behaviors.
Uniqueness
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a thiophene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13) |
InChI Key |
WGTWXXCXKFNJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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